molecular formula C14H12ClN5OS B12573570 Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Cat. No.: B12573570
M. Wt: 333.8 g/mol
InChI Key: GRMSDPZXBDDYHK-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole nucleus with a triazine ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves several steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the triazine ring. The final step involves the addition of the allyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.

Chemical Reactions Analysis

Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. The triazine ring further enhances its binding properties, making it a potent compound in various biological pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C14H12ClN5OS

Molecular Weight

333.8 g/mol

IUPAC Name

2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C14H12ClN5OS/c1-2-5-16-11(21)7-22-14-18-13-12(19-20-14)9-6-8(15)3-4-10(9)17-13/h2-4,6H,1,5,7H2,(H,16,21)(H,17,18,20)

InChI Key

GRMSDPZXBDDYHK-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Cl)N=N1

Origin of Product

United States

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